molecular formula C17H15NO5 B14065251 N-(2-Carboxybenzoyl)-D-phenylalanine

N-(2-Carboxybenzoyl)-D-phenylalanine

Cat. No.: B14065251
M. Wt: 313.30 g/mol
InChI Key: WMYRYTHPUNNJQO-UHFFFAOYSA-N
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Description

N-(2-Carboxybenzoyl)-D-phenylalanine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a carboxybenzoyl group attached to the D-phenylalanine molecule, which imparts specific reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxybenzoyl)-D-phenylalanine typically involves the reaction of D-phenylalanine with 2-carboxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxybenzoyl)-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The carboxybenzoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxybenzoyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxybenzoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Carboxybenzoyl)-D-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Carboxybenzoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxybenzoyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Carboxybenzoyl)-L-phenylalanylglycine: This compound is similar in structure but contains an additional glycine residue.

    N-(2-Carboxybenzoyl)anthranilic acid: This compound has a similar carboxybenzoyl group but is attached to anthranilic acid instead of D-phenylalanine.

Uniqueness

N-(2-Carboxybenzoyl)-D-phenylalanine is unique due to the presence of the D-phenylalanine moiety, which imparts specific stereochemistry and reactivity. This makes it distinct from other similar compounds and allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-[(1-carboxy-2-phenylethyl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H15NO5/c19-15(12-8-4-5-9-13(12)16(20)21)18-14(17(22)23)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)(H,22,23)

InChI Key

WMYRYTHPUNNJQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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